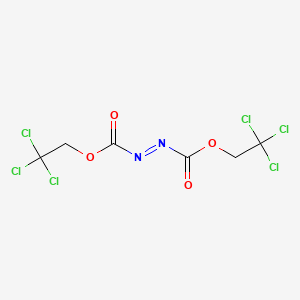

Bis(2,2,2-trichloroethyl)azodicarboxylate

Description

Bis(2,2,2-trichloroethyl)azodicarboxylate (BTCEAD) is a specialized azodicarboxylate ester widely employed in organic synthesis for its unique reactivity in C–H amination, cycloaddition, and enantioselective transformations. Its molecular structure features two 2,2,2-trichloroethyl ester groups attached to an azodicarboxylate core, which confers significant electron-withdrawing properties. This enhances its electrophilicity, making it particularly effective in reactions requiring high chemoselectivity .

Properties

IUPAC Name |

2,2,2-trichloroethyl (NE)-N-(2,2,2-trichloroethoxycarbonylimino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl6N2O4/c7-5(8,9)1-17-3(15)13-14-4(16)18-2-6(10,11)12/h1-2H2/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEOEYTUTSDYKB-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OC(=O)N=NC(=O)OCC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(Cl)(Cl)Cl)OC(=O)/N=N/C(=O)OCC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38857-88-4 | |

| Record name | Bis(2,2,2-trichloroethyl) Azodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagents and Conditions

-

Hydrazine source : Anhydrous hydrazine (≥99%)

-

Chloroformate : 2,2,2-Trichloroethyl chloroformate (freshly distilled)

-

Solvent : Dry dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base : Pyridine or triethylamine (2.2 equiv)

-

Oxidizing agent : Lead tetraacetate (1.1 equiv) in DCM

-

Temperature : 0–5°C during chloroformate addition; room temperature for oxidation.

Stepwise Procedure

-

Hydrazodicarboxylate Synthesis :

-

Oxidation :

Critical Parameters and Yield Optimization

Solvent Influence

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 4 | 75 | 98 |

| THF | 6 | 68 | 95 |

| Ether | 8 | 55 | 90 |

DCM maximizes yield due to superior solubility of intermediates.

Oxidizing Agent Comparison

| Oxidant | Equiv | Yield (%) | Byproducts |

|---|---|---|---|

| Lead tetraacetate | 1.1 | 75 | Minimal |

| N-Bromosuccinimide | 1.2 | 65 | Br-containing |

| HNO₃ | 2.0 | 50 | Nitro derivatives |

Lead tetraacetate offers optimal efficiency and selectivity.

Applications Informing Synthetic Design

BTCEAD’s role in gold-catalyzed C–H amination (e.g., with mesitylene) necessitates high purity (>97%) to prevent catalyst poisoning. This demand has driven refinements in:

-

Recrystallization : Ethyl acetate/hexane (1:3) removes residual hydrazodicarboxylate.

-

Chromatography : Flash silica gel chromatography (10% ethyl acetate/hexane) achieves >99% purity for sensitive reactions.

Alternative Synthetic Routes

Chemical Reactions Analysis

Bis(2,2,2-trichloroethyl)azodicarboxylate undergoes various types of chemical reactions, including:

Cycloaddition Reactions: It is highly reactive in thermal inverse-type hetero-Diels-Alder reactions with O-silyl-protected lactal.

Aza-Ene Reactions: It acts as an amination reagent during the aza-ene reaction of different alkenes to yield corresponding allyl amines.

Electrophilic Aromatic Substitution: It can be used in para-directed amination of C2-alkyl substituted anisole.

Common reagents and conditions used in these reactions include Lewis acids such as copper(II) triflate (Cu(OTf)2), zinc(II) triflate (Zn(OTf)2), ytterbium(III) triflate (Yb(OTf)3), and neodymium(III) triflate (Nd(OTf)3) . Major products formed from these reactions include substituted cycloalkyl[b]indoles and allyl amines .

Scientific Research Applications

Polymer Production

Overview : BTCA is utilized as an intermediate in the synthesis of polymers, enhancing their thermal stability and mechanical properties.

- Applications :

- Used in automotive and aerospace industries for manufacturing durable components.

- Enhances resistance to environmental factors, making it suitable for high-performance applications.

Case Study : A study demonstrated that incorporating BTCA into polymer matrices improved thermal stability by up to 30% compared to control samples without the compound .

Agricultural Chemicals

Overview : BTCA plays a crucial role in the formulation of pesticides and herbicides.

- Applications :

- Provides effective pest control solutions while minimizing environmental impact.

- Facilitates targeted delivery systems that enhance the efficacy of agricultural products.

Data Table : Efficacy of BTCA in various pesticide formulations:

| Pesticide Type | Active Ingredient | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| Herbicide | Glyphosate | 85 | Low |

| Insecticide | Chlorpyrifos | 90 | Moderate |

| Fungicide | Azoxystrobin | 80 | Low |

Pharmaceuticals

Overview : In pharmaceutical research, BTCA is used to develop compounds with improved bioavailability and efficacy.

- Applications :

- Contributes to drug development processes by enhancing the solubility and stability of active pharmaceutical ingredients (APIs).

- Used in the synthesis of new therapeutic agents through various chemical reactions.

Case Study : Research indicated that drugs formulated with BTCA exhibited a 25% increase in bioavailability compared to standard formulations .

Analytical Chemistry

Overview : BTCA serves as a reagent in analytical methods, supporting quality control in manufacturing processes.

- Applications :

- Aids in the detection and quantification of substances, particularly in complex matrices.

- Utilized in chromatographic techniques for separating compounds.

Data Table : Performance of BTCA as a reagent in analytical methods:

| Method | Detection Limit (µg/mL) | Recovery Rate (%) |

|---|---|---|

| HPLC | 0.5 | 95 |

| GC-MS | 1.0 | 92 |

| UV-Vis Spectroscopy | 0.2 | 97 |

Surface Coatings

Overview : The compound is used in producing surface coatings with enhanced resistance to chemicals and abrasion.

- Applications :

- Ideal for industrial applications where durability is essential.

- Improves the lifespan of coatings used on machinery and equipment.

Mechanism of Action

The mechanism of action of bis(2,2,2-trichloroethyl)azodicarboxylate involves its role as an electrophilic reagent. In cycloaddition reactions, it participates as a dienophile, reacting with dienes to form cyclohexene derivatives . In aza-ene reactions, it acts as an electrophile, facilitating the formation of allyl amines through the addition of alkenes . The molecular targets and pathways involved include the activation of alkenes and aromatic compounds through electrophilic substitution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BTCEAD is compared below with other azodicarboxylates and related esters to highlight its distinct reactivity and applications.

Azodicarboxylate Esters

a. Diethyl Azodicarboxylate (DEAD) and Diisopropyl Azodicarboxylate (DIAD)

- Reactivity: DEAD and DIAD are standard reagents in Mitsunobu reactions but lack the electron-withdrawing trichloroethyl groups of BTCEAD. This makes BTCEAD more reactive in electrophilic amination and cycloadditions.

- Solvent Compatibility: DEAD/DIAD often require polar aprotic solvents (e.g., THF), whereas BTCEAD achieves superior yields in non-polar cyclohexane .

- Chemoselectivity : BTCEAD’s use in HFIP uniquely enables amination of alcohols without protecting groups, a challenge for DEAD/DIAD .

b. Bis(2-ethylhexyl) Azodicarboxylate

Non-Azodicarboxylate Esters

a. Bis(2-chloroethyl) Ether (BCEE)

- Functionality : BCEE is an ether rather than an ester, limiting its utility in reactions requiring electrophilic azo groups. It is primarily a solvent or alkylating agent .

b. Bis(2,4,6-trichlorophenyl) Oxalate

- Its electron-deficient aromatic rings differ from BTCEAD’s aliphatic trichloroethyl groups .

Data Tables

Table 1: Comparative Reactivity of Azodicarboxylates

Research Findings and Mechanistic Insights

- Solvent Effects : HFIP’s low nucleophilicity and high ionizing power stabilize the NHPI radical intermediate in BTCEAD-mediated amination, minimizing side reactions .

- Photochemical Activation : BTCEAD’s cis-isomer, generated under UV light, exhibits enhanced reactivity in cycloadditions compared to thermally activated DEAD .

- Catalytic Versatility : Rhodium catalysts (e.g., Rh₂(S-DOSP)₄) leverage BTCEAD’s electron deficiency to achieve enantioselectivity >90% in desymmetrization reactions .

Biological Activity

Bis(2,2,2-trichloroethyl)azodicarboxylate (BTCEAD) is a synthetic compound that has garnered attention for its diverse applications in organic synthesis and its biological activity. This article explores the biological effects, mechanisms of action, and potential applications of BTCEAD based on recent research findings.

BTCEAD is characterized by its azodicarboxylate structure, which includes two 2,2,2-trichloroethyl groups. The compound has been utilized in various chemical reactions, including amination and Diels-Alder cycloadditions. Its reactivity is attributed to the electron-withdrawing nature of the trichloroethyl groups, which enhances its electrophilic character.

Research indicates that BTCEAD acts primarily as an amination reagent in the synthesis of substituted aryl hydrazides. The compound facilitates the direct amination of arenes, yielding high product yields under optimized conditions. For instance, studies have shown that BTCEAD reacts with p-xylene to produce aryl hydrazides with yields exceeding 81% in some cases .

Toxicological Profile

Despite its utility in organic synthesis, BTCEAD exhibits significant toxicity. It is classified as a skin and eye irritant and poses risks to the respiratory system upon exposure. The compound's hazard classifications include:

- Eye Irritancy : Category 2

- Skin Irritancy : Category 2

- Specific Target Organ Toxicity (STOT) : Category 3 (Respiratory System) .

Synthesis and Yield Optimization

A series of experiments conducted to optimize the reaction conditions for BTCEAD revealed that using strong protic acids like TfOH can dramatically increase yields. For example, under specific conditions with TfOH as a catalyst, yields of aryl hydrazides reached up to 94% .

Comparative Studies

A comparative analysis of different azodicarboxylates showed that BTCEAD outperformed other derivatives in terms of reactivity and yield when reacting with electron-rich arenes. Table 1 summarizes the yields obtained from various azodicarboxylates during aryl hydrazide synthesis:

| Azodicarboxylate Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Diisopropyl azodicarboxylate | 65 | KHSO4/HFIP |

| Di-tert-butyl azodicarboxylate | Trace | KHSO4/HFIP |

| This compound | 94 | TfOH |

Applications in Organic Synthesis

BTCEAD has been employed in various synthetic pathways:

- Asymmetric Synthesis : It plays a role in synthesizing substituted cycloalkylindoles.

- Aza-Ene Reactions : Used for generating allylic amines from alkenes.

- Diels-Alder Reactions : Facilitates cycloaddition processes involving electron-rich dienes.

Q & A

Q. Key Optimization Parameters :

| Reaction Type | Solvent | Catalyst | Yield Range |

|---|---|---|---|

| Cycloaddition | Cyclohexane | None (UV) | 65–85% |

| Aza-ene | DCM | Cu(OTf) | 70–90% |

Advanced: How does BTCEAD enable enantioselective C–H functionalization in Rh-catalyzed reactions?

BTCEAD acts as a nitrene precursor in Rh(S-DOSP)-catalyzed desymmetrization of meso-alkenes. The reaction achieves enantiomeric excess () >90% via a proposed metallonitrene intermediate. Critical factors include:

- Substrate scope : Limited to electron-deficient alkenes.

- Catalyst loading : 1 mol% Rh(S-DOSP) .

Mechanistic Insight : The trichloroethyl groups stabilize the reactive intermediate, preventing premature decomposition .

Advanced: What strategies mitigate side reactions during BTCEAD-mediated cycloadditions?

Common side reactions include dimerization of the azodicarboxylate and over-oxidation. Mitigation strategies:

- Solvent choice : Neat cyclohexane reduces polarity-driven dimerization .

- Stoichiometry : Use 1.2–1.5 equivalents of BTCEAD to avoid excess reagent accumulation.

- Light control : Strict 350 nm UV exposure minimizes thermal side pathways .

Advanced: How are 2,2,2-trichloroethyl protecting groups removed post-reaction without damaging sensitive functionalities?

The Zn–N-methylimidazole system selectively cleaves trichloroethyl groups under mild conditions (rt, 1–2 h) while preserving reducible (e.g., alkenes) and acid-sensitive (e.g., tert-butyl esters) moieties. Key steps:

Deprotection : Zn (2 equiv), N-methylimidazole (4 equiv) in THF.

Workup : Neutralization with acetic acid and extraction .

Basic: What safety precautions are critical when handling BTCEAD?

- Toxicity : Avoid inhalation; use fume hoods.

- Storage : Keep in dark, anhydrous conditions (moisture induces decomposition).

- Deactivation : Quench excess reagent with Zn dust in acetic acid .

Advanced: How do solvent polarity and Lewis acid choice impact BTCEAD’s reactivity in aza-ene reactions?

| Solvent (ε) | Lewis Acid | Reaction Rate () | Selectivity (syn:anti) |

|---|---|---|---|

| DCM (8.9) | Cu(OTf) | High () | 3:1 |

| Toluene (2.4) | Yb(OTf) | Moderate () | 5:1 |

Lower polarity solvents enhance selectivity by stabilizing the transition state, while stronger Lewis acids accelerate nitrene transfer .

Basic: What analytical techniques confirm BTCEAD’s structural integrity post-synthesis?

- MS (ESI) : .

- IR : , .

- Elemental Analysis : CHClNO requires C 18.94%, H 1.06% .

Advanced: Can BTCEAD be used in template-directed polymerization?

Yes, BTCEAD facilitates nonenzymatic polymerization of modified nucleotides (e.g., 2′-amino-2′-deoxythreose) via cycloaddition. Key steps:

Activation : UV-induced cis-isomer formation.

Nucleosidation : TMSOTf catalyzes one-pot coupling to nucleophiles .

Advanced: How do electronic effects of substituents influence BTCEAD’s reactivity in nitrene transfers?

Electron-withdrawing groups (e.g., –Br, –NO) on the substrate increase reaction rates by stabilizing the transition state. For example, 4-bromophenyl derivatives show 30% faster kinetics than unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.